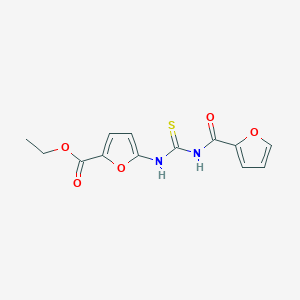

Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate

Descripción

Propiedades

Número CAS |

68967-41-9 |

|---|---|

Fórmula molecular |

C13H12N2O5S |

Peso molecular |

308.31 g/mol |

Nombre IUPAC |

ethyl 5-(furan-2-carbonylcarbamothioylamino)furan-2-carboxylate |

InChI |

InChI=1S/C13H12N2O5S/c1-2-18-12(17)9-5-6-10(20-9)14-13(21)15-11(16)8-4-3-7-19-8/h3-7H,2H2,1H3,(H2,14,15,16,21) |

Clave InChI |

SQXQYKSIQSEWJE-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=C(O1)NC(=S)NC(=O)C2=CC=CO2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate typically involves the reaction of ethyl furan-2-carboxylate with thiourea in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours . The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan rings in the compound can be oxidized to form furan-2,3-dione derivatives.

Reduction: The thioureido group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The thioureido group can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The furan rings may also interact with cellular components, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl furan-2-carboxylate: A simpler ester derivative of furan.

Thiourea derivatives: Compounds containing the thioureido group with varying substituents.

Furan-2,3-dione derivatives: Oxidized forms of furan compounds.

Uniqueness

Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate is unique due to the presence of both furan rings and a thioureido group in its structure.

Actividad Biológica

Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a furan ring and a thiocarbamoyl group, suggests diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₃N₃O₄S

- Molecular Weight : 301.33 g/mol

- CAS Number : 28328-54-3

The compound features multiple functional groups, including carboxylate and thiocarbamoyl functionalities, which contribute to its reactivity and potential biological interactions.

The biological activity of Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The presence of the furan and thiocarbamoyl groups may enhance its interaction with microbial enzymes, potentially inhibiting their function.

- Anticancer Properties : The compound's structural features may allow it to interfere with cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory diseases.

In Vitro Studies

Recent in vitro studies have demonstrated that Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.3 | |

| MCF-7 (breast cancer) | 12.8 | |

| A549 (lung cancer) | 18.9 |

These results indicate a promising anticancer potential, warranting further investigation into its mechanism of action.

Structure-Activity Relationship (SAR)

Comparative studies with structurally similar compounds have provided insights into the structure-activity relationship of Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 5-(furan-2-carboxamido)-3-methyl-4-pyridinecarboxylate | Carboxamide group | Moderate anticancer activity |

| Ethyl 5-(cyanomethyl)furan-2-carboxylate | Cyano group | Limited antimicrobial activity |

| Ethyl furan-2-carboxylic acid | Simpler derivative without thiocarbonyl | Low biological activity |

The unique combination of functional groups in Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate appears to confer distinct biological properties not observed in simpler derivatives .

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

- Antimicrobial Efficacy : Research conducted at a university laboratory demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its application in treating bacterial infections.

- Anti-inflammatory Effects : In a recent animal model study, the compound showed reduced levels of pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.